molecular formula C16H20IN3O B6128377 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B6128377
M. Wt: 397.25 g/mol
InChI Key: LLWMAVCTXAFONQ-UHFFFAOYSA-N
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Description

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20IN3O/c1-10(2)13-5-7-14(8-6-13)18-15(21)9-20-12(4)16(17)11(3)19-20/h5-8,10H,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWMAVCTXAFONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C(C)C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.

    Iodination: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Acylation: The iodinated pyrazole is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Coupling with isopropylphenylamine: The final step involves coupling the acylated pyrazole with 4-isopropylphenylamine under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the isopropyl group.

    Reduction: Reduction reactions can occur at the acetamide group or the pyrazole ring.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
  • 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
  • 2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide

Uniqueness

The uniqueness of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide lies in the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties.

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